![molecular formula C4H3NO3 B021251 1-Hydroxy-1H-pyrrole-2,5-dione CAS No. 4814-74-8](/img/structure/B21251.png)
1-Hydroxy-1H-pyrrole-2,5-dione
Overview
Description
1-Hydroxy-1H-pyrrole-2,5-dione, also known as 3-(hydroxypropyl)pyrrole-2,5-dione, is a chemical compound used in organic synthesis and medicinal chemistry . It has the molecular formula C4H3NO2 and a molecular weight of 97.0721 .
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives has been a subject of interest in various studies . For instance, an operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Molecular Structure Analysis
The molecular structure of 1-Hydroxy-1H-pyrrole-2,5-dione is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C4H3NO2/c6-3-1-2-4(7)5-3/h1-2H, (H,5,6,7) .Chemical Reactions Analysis
Several chemical reactions involving 1H-pyrrole-2,5-dione have been reported . For example, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles . Another study reported the synthesis of N-sulfonyl- and N-acylpyrroles via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Physical And Chemical Properties Analysis
1-Hydroxy-1H-pyrrole-2,5-dione is stable under normal conditions of use . It has a molecular weight of 97.0721 .Scientific Research Applications
Synthesis of Functional Polymers
N-Hydroxymaleimide is used in the synthesis and polymerization of functional polymers . For instance, O-Benzyl, O-acetyl, O-benzoyl, O-benzenesulfonyl, and O-methyl-N-hydroxymaleimide adducts of furan decompose at 140–190°C to produce the corresponding maleimides. The homo- and co-polymerization with styrene of these maleimides were carried out and monomer reactivity ratios and Q - e values for these maleimides were determined .
Oxidation of Thiols to Disulfides
N-Hydroxymaleimide is frequently used to selectively oxidize thiols to disulfides . This reaction is particularly useful in organic synthesis where selective oxidation is required.
Synthesis of α, β-Unsaturated Carbonyl Compounds
N-Hydroxymaleimide is used in the synthesis of α, β-unsaturated carbonyl compounds . These compounds are important in various chemical reactions due to their ability to act as both electrophiles and nucleophiles.
Acting as a Michael Acceptor
N-Hydroxymaleimide can act as a Michael acceptor . This makes it useful in the synthesis of peptides and proteins, as Michael acceptors are often used in the formation of carbon-carbon bonds in these molecules.
Generation of N-Hydroxy Anilines
N-Hydroxymaleimide can be used as an oxidant to generate N-hydroxy anilines in situ . These serve as key intermediates in the selective coupling reaction of N-substituted anilines with hydroxylamine derivatives, for the efficient synthesis of aromatic oximes.
Preparation of N-Hydroxymaleimide-Styrene Copolymer
N-Hydroxymaleimide is involved in the preparation of N-hydroxymaleimide-styrene copolymer . This copolymer has potential applications in various fields due to its unique properties.
Safety And Hazards
Based on animal studies, prolonged or repeated exposure via ingestion may cause damage to the stomach . It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
1-hydroxypyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3/c6-3-1-2-4(7)5(3)8/h1-2,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXKULRFRATXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197434 | |
Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-1H-pyrrole-2,5-dione | |
CAS RN |
4814-74-8 | |
Record name | N-Hydroxymaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4814-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004814748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.078 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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